molecular formula C6H10O4P- B14538357 Methyl 3,4-dihydro-2H-pyran-2-ylphosphonate CAS No. 62317-70-8

Methyl 3,4-dihydro-2H-pyran-2-ylphosphonate

Cat. No.: B14538357
CAS No.: 62317-70-8
M. Wt: 177.11 g/mol
InChI Key: HIXONPHMKFHLOE-UHFFFAOYSA-M
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Description

Methyl 3,4-dihydro-2H-pyran-2-ylphosphonate is a chemical compound that belongs to the class of organophosphonates It features a pyran ring, which is a six-membered oxygen-containing heterocycle, fused with a phosphonate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3,4-dihydro-2H-pyran-2-ylphosphonate typically involves the reaction of 3,4-dihydro-2H-pyran with a phosphonate reagent under specific conditions. One common method includes the use of a Grubbs’ catalyst to facilitate the olefin metathesis and double bond migration sequence . Additionally, molecular iodine can be used to catalyze the synthesis of substituted pyrans under mild, solvent-free conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar catalytic processes. The use of hydrophobic ionic liquids as reaction media can enhance the efficiency and recyclability of the catalysts, making the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

Methyl 3,4-dihydro-2H-pyran-2-ylphosphonate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding phosphonic acids.

    Reduction: Reduction reactions can yield phosphonates with different substituents.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups into the pyran ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Reagents such as alkyl halides and organometallic compounds are used under basic or acidic conditions.

Major Products

The major products formed from these reactions include various substituted phosphonates and phosphonic acids, which can be further utilized in different applications.

Scientific Research Applications

Methyl 3,4-dihydro-2H-pyran-2-ylphosphonate has several scientific research applications:

Mechanism of Action

The mechanism by which Methyl 3,4-dihydro-2H-pyran-2-ylphosphonate exerts its effects involves its interaction with specific molecular targets. The phosphonate group can mimic phosphate esters, allowing the compound to inhibit enzymes that utilize phosphate substrates. This inhibition can affect various biochemical pathways, making the compound useful in research and therapeutic applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its combination of a pyran ring and a phosphonate group, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in specialized applications where both functionalities are required.

Properties

CAS No.

62317-70-8

Molecular Formula

C6H10O4P-

Molecular Weight

177.11 g/mol

IUPAC Name

3,4-dihydro-2H-pyran-2-yl(methoxy)phosphinate

InChI

InChI=1S/C6H11O4P/c1-9-11(7,8)6-4-2-3-5-10-6/h3,5-6H,2,4H2,1H3,(H,7,8)/p-1

InChI Key

HIXONPHMKFHLOE-UHFFFAOYSA-M

Canonical SMILES

COP(=O)(C1CCC=CO1)[O-]

Origin of Product

United States

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